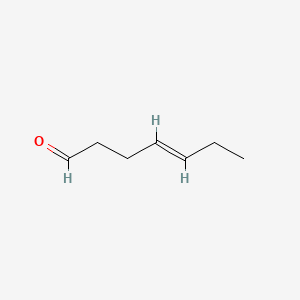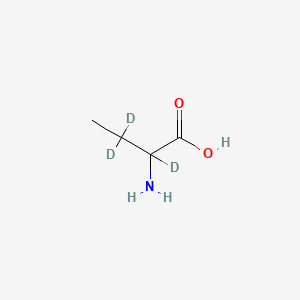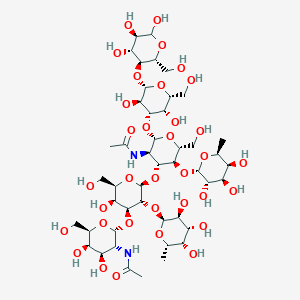
Blood group type 1 chain ALe(b)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Blood group type 1 chain ALe(b): is a specific oligosaccharide structure found on the surface of red blood cells and in bodily secretions. It is part of the Lewis blood group system, which includes various antigens formed by the action of specific fucosyltransferases on precursor oligosaccharide chains. The presence of these antigens plays a crucial role in determining blood group compatibility and has implications in transfusion medicine and disease susceptibility .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of blood group type 1 chain ALe(b) involves the enzymatic action of fucosyltransferases on type 1 precursor chains. The key enzyme, α1,3/1,4 fucosyltransferase, adds fucose residues to the precursor oligosaccharides, forming the Lewis b antigen. This process can be carried out in vitro using purified enzymes and specific reaction conditions, including optimal pH, temperature, and substrate concentrations .
Industrial Production Methods: Industrial production of blood group type 1 chain ALe(b) typically involves the use of recombinant DNA technology to produce the necessary fucosyltransferases in large quantities. These enzymes are then used to catalyze the formation of the desired oligosaccharide structures in bioreactors under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions: Blood group type 1 chain ALe(b) primarily undergoes glycosylation reactions, where fucose residues are added to the precursor oligosaccharides. These reactions are catalyzed by specific glycosyltransferases and occur under mild conditions, typically in aqueous solutions .
Common Reagents and Conditions: The common reagents used in these reactions include nucleotide sugars such as GDP-fucose, which serves as the donor molecule for the fucosylation reaction. The reactions are carried out at physiological pH and temperature, with the presence of divalent metal ions like manganese or magnesium to enhance enzyme activity .
Major Products Formed: The major product formed from these reactions is the Lewis b antigen, which is characterized by the presence of fucose residues linked to the precursor oligosaccharide chains. This antigen is a key determinant of the Lewis blood group system and has significant implications in immunology and transfusion medicine .
科学的研究の応用
作用機序
The mechanism of action of blood group type 1 chain ALe(b) involves its interaction with specific receptors on the surface of cells. These interactions are mediated by the fucose residues on the oligosaccharide chains, which bind to lectins and other carbohydrate-binding proteins. This binding can trigger various cellular responses, including immune activation, cell adhesion, and signal transduction .
類似化合物との比較
- Blood group type 1 chain ALe(a)
- Blood group type 2 chain ALe(b)
- Blood group type 2 chain ALe(a)
These compounds are studied for their roles in various biological processes and their implications in transfusion medicine and disease susceptibility .
特性
分子式 |
C46H78N2O34 |
|---|---|
分子量 |
1203.1 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O34/c1-10-21(56)27(62)31(66)43(70-10)78-35-18(9-53)76-42(80-37-24(59)15(6-50)74-45(33(37)68)77-34-17(8-52)72-40(69)30(65)29(34)64)20(48-13(4)55)36(35)79-46-39(82-44-32(67)28(63)22(57)11(2)71-44)38(25(60)16(7-51)75-46)81-41-19(47-12(3)54)26(61)23(58)14(5-49)73-41/h10-11,14-46,49-53,56-69H,5-9H2,1-4H3,(H,47,54)(H,48,55)/t10-,11-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39+,40?,41+,42-,43-,44-,45-,46-/m0/s1 |
InChIキー |
QIGYQJIRYYXQCI-NJJYVYPVSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)NC(=O)C)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)O)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6C(C(OC(C6O)OC7C(OC(C(C7O)O)O)CO)CO)O)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Di(methyl-d3)amino]-1-propanol](/img/structure/B13408278.png)
![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
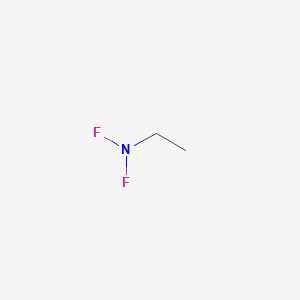
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
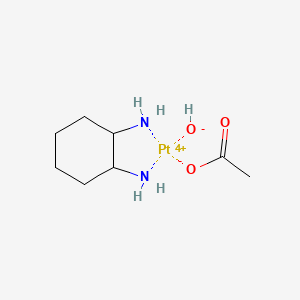
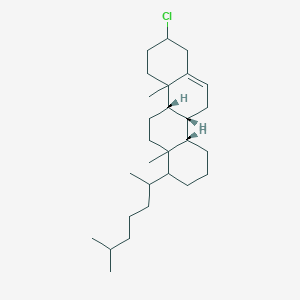
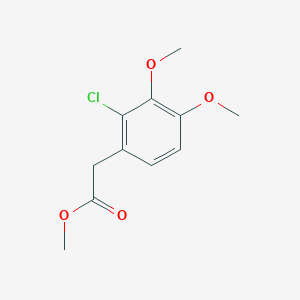

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

